molecular formula C26H26N2O2 B11581753 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11581753
M. Wt: 398.5 g/mol
InChI Key: UAZLKSXLFSLJBK-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . This particular compound is notable for its unique structure, which includes both pyrazole and benzoxazine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent cyclization. One common method involves the use of Mannich condensation, where a phenol, an amine, and formaldehyde react to form the benzoxazine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination, hydrazine for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets through its benzoxazine and pyrazole moieties. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds include other benzoxazines and pyrazoles, such as:

What sets 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of benzoxazine and pyrazole moieties, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

7-methoxy-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O2/c1-17(2)18-12-14-20(15-13-18)26-28-23(16-22(27-28)19-8-5-4-6-9-19)21-10-7-11-24(29-3)25(21)30-26/h4-15,17,23,26H,16H2,1-3H3

InChI Key

UAZLKSXLFSLJBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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